2-(2-Propoxyphenyl)purin-6-one

PDE5 inhibition Bronchodilation In vivo pharmacology

2-(2-Propoxyphenyl)purin-6-one, also designated SKF 96231 (CAS 119409-07-3), is a synthetic phenylpurinone derivative. It functions as a selective inhibitor of calmodulin-insensitive cyclic GMP phosphodiesterases, with primary activity against PDE5.

Molecular Formula C14H12N4O2
Molecular Weight 268.27 g/mol
Cat. No. B8330062
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Propoxyphenyl)purin-6-one
Molecular FormulaC14H12N4O2
Molecular Weight268.27 g/mol
Structural Identifiers
SMILESCCCOC1=CC=CC=C1C2=NC(=O)C3=NC=NC3=N2
InChIInChI=1S/C14H12N4O2/c1-2-7-20-10-6-4-3-5-9(10)12-17-13-11(14(19)18-12)15-8-16-13/h3-6,8H,2,7H2,1H3
InChIKeyFSQHJEDHYSCBCW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(2-Propoxyphenyl)purin-6-one (SKF 96231): Core Properties for PDE-Focused Drug Discovery and Respiratory Research


2-(2-Propoxyphenyl)purin-6-one, also designated SKF 96231 (CAS 119409-07-3), is a synthetic phenylpurinone derivative [1]. It functions as a selective inhibitor of calmodulin-insensitive cyclic GMP phosphodiesterases, with primary activity against PDE5 [2][3]. This mechanism underpins its well-documented bronchodilator, vasodilator, and anti-allergic activities, making it a critical tool compound for investigating cGMP signaling pathways in respiratory and cardiovascular research [2][4].

Why SKF 96231 (2-(2-Propoxyphenyl)purin-6-one) Cannot Be Replaced by Common PDE5 Inhibitors Like Zaprinast


While both SKF 96231 and Zaprinast are PDE5 inhibitors with a 2-propoxyphenyl group, their core structures and resulting pharmacological profiles diverge significantly. SKF 96231 is a purin-6-one, whereas Zaprinast is an 8-azapurin-6-one (a triazolopyrimidinone) . This structural difference translates to a critical functional disparity: in vivo studies demonstrate that SKF 96231 exhibits potent bronchodilator activity, while Zaprinast fails to do so [1]. Substituting SKF 96231 with Zaprinast in experimental models of airway function will therefore lead to fundamentally different outcomes, underscoring the need for precise compound selection based on validated functional data rather than nominal target class alone.

Quantitative Evidence for Differentiating 2-(2-Propoxyphenyl)purin-6-one from Analogs


Functional Bronchodilator Activity: A Defining Advantage Over Zaprinast

A direct head-to-head comparison in the same study model reveals a critical functional difference. SKF 96231 (2-(2-Propoxyphenyl)purin-6-one) demonstrates significant bronchodilator activity in vivo in anesthetized guinea-pigs. In contrast, the structurally related PDE5 inhibitor Zaprinast failed to exhibit potent bronchodilatory effects under identical experimental conditions [1].

PDE5 inhibition Bronchodilation In vivo pharmacology Airway function

PDE Isoform Selectivity: A Different Profile from Zaprinast and Other Analogs

The target compound, SKF 96231, is characterized as a selective PDE5 inhibitor [1][2]. In contrast, Zaprinast exhibits a broader selectivity profile, inhibiting PDE5, PDE6, PDE9, and PDE11 with IC50 values of 0.76, 0.15, 29.0, and 12.0 μM, respectively [3]. This difference in isoform selectivity is a crucial differentiator, as the narrower profile of SKF 96231 reduces potential confounding effects in assays where the activity of other PDE isoforms is relevant.

PDE isoform selectivity cGMP signaling Off-target effects Pharmacological tool

Selectivity Over cAMP PDE: Minimizing Cross-Talk in cGMP Studies

Patent literature explicitly states that compounds of this invention, including 2-(2-propoxyphenyl)-6-purinone (SKF 96231), possess the advantage of being selective for calmodulin-insensitive cyclic GMP phosphodiesterase and do not inhibit cyclic AMP phosphodiesterase (Type III) [1].

cGMP-specific cAMP PDE Signal transduction Selectivity

Validated Research Applications for 2-(2-Propoxyphenyl)purin-6-one (SKF 96231)


Investigating cGMP-Mediated Bronchodilation and Airway Reactivity

SKF 96231 is the definitive tool for studies aimed at understanding the role of PDE5 and cGMP in airway smooth muscle relaxation. Its proven, potent in vivo bronchodilator activity in guinea-pig models, which is not shared by the related PDE5 inhibitor Zaprinast, makes it uniquely suitable for this research application [1][2].

Dissecting PDE5-Specific Signaling Pathways in Cardiovascular Tissues

As a vasodilator with documented selectivity for cGMP PDE over cAMP PDE, SKF 96231 is ideal for experiments designed to isolate the functional consequences of PDE5 inhibition in the cardiovascular system without confounding effects from cAMP pathway modulation [3][4].

Serving as a Selective Pharmacological Control in cGMP vs. cAMP Studies

The compound's established selectivity profile makes it a superior control for experiments using non-selective PDE inhibitors like IBMX. Its use can help attribute observed effects specifically to cGMP accumulation rather than general cyclic nucleotide elevation, a key requirement for high-quality, interpretable data [3].

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